![molecular formula C10H19N B2596927 3-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine CAS No. 1560125-40-7](/img/structure/B2596927.png)
3-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine
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Overview
Description
Synthesis Analysis
The synthesis of similar bicyclic structures has been achieved through various methods. One approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . Another method involves the reaction of amines with isocyanates containing various substituents .Molecular Structure Analysis
The molecular structure of this compound is characterized by a bicyclic [2.2.1]heptane core . The orientation of substituents on carbons 2, 3, 5, and 6 relative to C-7 is described by the terms exo and endo, while syn and anti are used for C-7 substituents .Chemical Reactions Analysis
The chemical reactions involving similar bicyclic structures have been studied. For instance, a series of 1,3-disubstituted ureas containing a bicyclic lipophilic group of natural origin were synthesized by the reactions of bicyclo[2.2.1]heptane-2-yl isocyanate with amines .Physical And Chemical Properties Analysis
The physical and chemical properties of similar bicyclic structures have been studied. For example, the swelling behavior of poly((1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)prop-2-enoate) was carried out by gravimetric method .Scientific Research Applications
Stereochemical Analysis
Compounds with a Bicyclo[2.2.1]heptane structure are used in stereochemical analysis . The orientation of substituents on carbons 2, 3, 5, and 6 relative to C-7, and syn and anti used for C-7 substituents are straightforward .
Organocatalysis
Bicyclo[2.2.1]heptane-1-carboxylates can be synthesized via an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction allows rapid access to a wide range of these compounds in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .
Endocrine Activity
Compounds similar to “3-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine” have been found to bind agonistically to the estrogen receptor and/or antagonistically to the androgen receptor . This suggests potential applications in endocrine research.
Biotransformation
Endo-bicyclo[2.2.1]heptan-2-ols, which are structurally similar to the compound , can be converted into corresponding lactones using certain bacteria . This suggests potential applications in biotransformation and bioremediation.
Transition Metal-Catalyzed Dimerization
Bicyclo[2.2.1]hept-2-ene, a related compound, is used in the transition metal-catalyzed dimerization of alkene . This suggests potential applications in organic synthesis and industrial chemistry.
Drug Discovery
The bicyclo[2.2.1]heptane scaffold is featured by drug candidates such as LMV-6015 and AMG 221 . Therefore, “3-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine” and “3-(Bicyclo[2.2.1]heptan-2-yl)propan-1-amine” could potentially be used in drug discovery and development.
Mechanism of Action
As an antidepressant, “3-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine” acts as a selective serotonin reuptake enhancer (SSRE), modulating the balance between glutamate and GABA in the brain.
Future Directions
properties
IUPAC Name |
3-(2-bicyclo[2.2.1]heptanyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c11-5-1-2-9-6-8-3-4-10(9)7-8/h8-10H,1-7,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTZSNXSBSAQAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine | |
CAS RN |
1560125-40-7 |
Source
|
Record name | 3-{bicyclo[2.2.1]heptan-2-yl}propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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